molecular formula C9H13IO3 B13463440 Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B13463440
M. Wt: 296.10 g/mol
InChI Key: LKEPGLHNBRSVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(iodomethyl)-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound that features a unique structure with an iodomethyl group and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodomethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is unique due to the presence of the iodomethyl group and the oxabicycloheptane ring system. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

InChI

InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3

InChI Key

LKEPGLHNBRSVFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CI

Origin of Product

United States

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